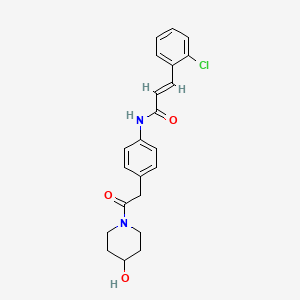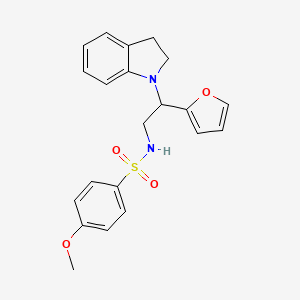![molecular formula C9H11NO3 B2586949 4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol CAS No. 1884244-21-6](/img/structure/B2586949.png)
4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenols, such as “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol”, are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring . They are used in a variety of applications, including as antiseptics and disinfectants .
Synthesis Analysis
Phenols can be synthesized through several methods, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and hydrolysis of phenolic esters or ethers .Molecular Structure Analysis
The molecular structure of phenols involves a hydroxyl group (-OH) attached to a carbon atom in a benzene ring. The presence of the hydroxyl group makes phenols more reactive than simple aromatic hydrocarbons .Chemical Reactions Analysis
Phenols undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation. They can also react with active metals to produce phenoxide ions .Physical And Chemical Properties Analysis
Phenols are typically white crystalline solids that are slightly soluble in water. They have higher boiling points than alcohols due to the presence of intermolecular hydrogen bonding .Applications De Recherche Scientifique
Iodide Ion Detection
This compound has been utilized in the development of an electrochemical sensor for the detection of iodide ions . The sensor’s design allows for the selective and sensitive detection of iodide, which is crucial for environmental monitoring and healthcare, as iodide plays a significant role in thyroid function and neurological activity.
Single-Molecule Magnets
“4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” is used in the construction of dinuclear dysprosium single-molecule magnets (SMMs) . These SMMs have potential applications in data storage and quantum computing due to their unique magnetic properties, which can be fine-tuned by altering the ligand structures.
Optical Properties
The compound’s optical properties have been explored for potential use in sensing applications . Its ability to form complexes with various anions can be utilized in the development of colorimetric sensors, which change color in the presence of specific ions .
Electrochemical Properties
The electrochemical properties of “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” make it suitable for use in electrochemical sensing . This application is particularly relevant for the detection of environmental pollutants and for monitoring water quality .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand to form complexes with metal ions. These complexes can be studied for their catalytic properties or used in the synthesis of new materials with desired chemical and physical properties .
Molecular Weight Determination
The molecular weight of “4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol” is a fundamental property that is essential for its application in various scientific research fields. Accurate determination of molecular weight is crucial for the synthesis and characterization of the compound.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-ethoxy-2-[(E)-hydroxyiminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-3-4-9(11)7(5-8)6-10-12/h3-6,11-12H,2H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRLNBWJNAPJN-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2586867.png)
![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)
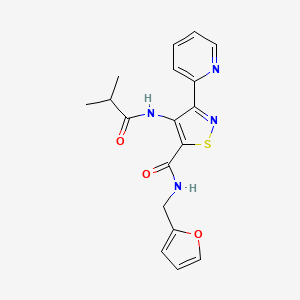
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)
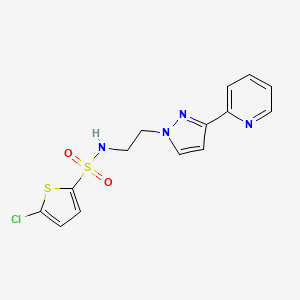
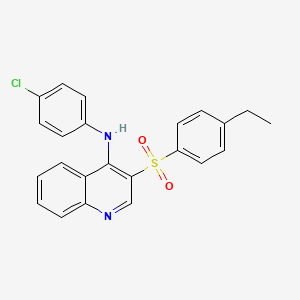


![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)
![1-(4-Chlorophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2586884.png)
